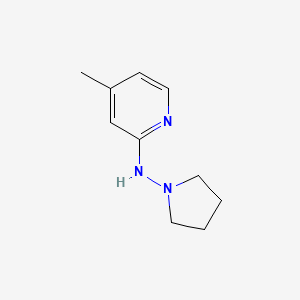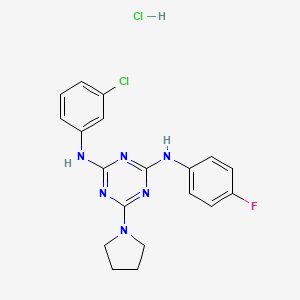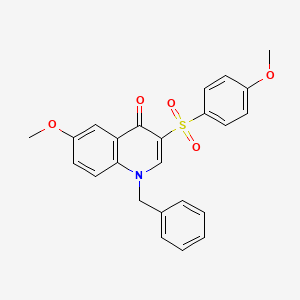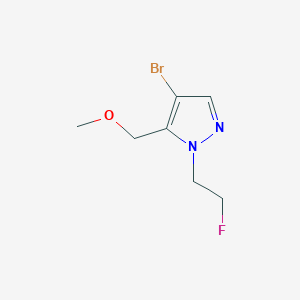
N,N-dibutyl-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide and related compounds involves several chemical processes. For example, one method unexpectedly synthesized a related compound by an aminohalogenation reaction, demonstrating the complex synthetic routes possible for sulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Another study discusses the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, highlighting the versatility of sulfonamides in chemical synthesis (M. Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides, including compounds similar to N,N-dibutyl-4-ethoxybenzenesulfonamide, has been extensively studied. Crystallographic studies reveal intricate details about the arrangement and bonding within these molecules. For instance, certain sulfonamides exhibit supramolecular architectures controlled by various interactions, such as C—H⋯πaryl and C—H⋯O intermolecular interactions (V. Z. Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N,N-dibutyl-4-ethoxybenzenesulfonamide, participate in diverse chemical reactions, showcasing their chemical reactivity and utility in organic synthesis. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields, which can then be deprotected to secondary amines (T. Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).
科学的研究の応用
Enzyme Inhibition Potential
N,N-dibutyl-4-ethoxybenzenesulfonamide derivatives have been synthesized and evaluated for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. These compounds show significant inhibitory activity, suggesting potential applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease and diabetes. The in silico studies further substantiate these findings, providing a foundation for future research into therapeutic applications (Riaz, 2020).
Anticancer Properties
Research into the structure and anticancer properties of related sulfonamide compounds has led to the discovery of novel compounds with potential anticancer activity. These findings highlight the versatility of sulfonamide derivatives in the development of new anticancer agents, encouraging further investigation into their mechanisms of action and therapeutic efficacy (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Antiviral and Antifungal Activity
Sulfonamide derivatives have also been explored for their antiviral and antifungal activities. Novel chiral and achiral N-substituted sulfonamides have shown promise in vitro against HIV and various fungal infections. This research opens up new avenues for the development of sulfonamide-based antiviral and antifungal therapies, providing a basis for future pharmacological studies (Zareef et al., 2007).
Vaccine Adjuvant Properties
A synthetic small-molecule compound related to N,N-dibutyl-4-ethoxybenzenesulfonamide has been identified as an activator of innate immunity via mitochondrial stress pathways. This compound and its derivatives demonstrate potential as vaccine adjuvants, capable of enhancing immune responses without compromising safety. Such findings contribute to the development of novel adjuvants that could improve the efficacy of vaccines, especially in vulnerable populations (Sato-Kaneko et al., 2021).
作用機序
Target of Action
Sulfonamides generally target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
Sulfonamides inhibit these enzymes by acting as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects .
Biochemical Pathways
By inhibiting enzymes like dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid in bacteria, which is a crucial component of their DNA replication process . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary widely depending on the specific compound. Many are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of bacterial growth and replication by sulfonamides leads to a decrease in the number of bacteria, helping to resolve bacterial infections .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution .
特性
IUPAC Name |
N,N-dibutyl-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUFRKDMHOKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)



![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

